molecular formula C15H14O3 B6378090 2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95% CAS No. 1261976-50-4

2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95%

Cat. No. B6378090
M. Wt: 242.27 g/mol
InChI Key: ZZDCJLAAFPWNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95% (2F6MMPP) is an aromatic compound that is commonly used in scientific research. It is a derivative of phenol and is used as an intermediate in the synthesis of various organic compounds. 2F6MMPP is also known as 4-methoxy-3-methylphenol formaldehyde, and is a white solid with a melting point of 73-76°C. It has a strong, sweet odour and is soluble in water and most organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95% involves the conversion of 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzaldehyde to the desired product through a series of reactions.

Starting Materials
2-hydroxy-6-(4-methoxy-3-methylphenyl)benzaldehyde, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium sulfite, Sodium hydroxide, Ethanol

Reaction
Step 1: Reduction of 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzaldehyde with sodium borohydride in methanol to form 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzyl alcohol, Step 2: Oxidation of 2-hydroxy-6-(4-methoxy-3-methylphenyl)benzyl alcohol with sulfuric acid and sodium nitrite to form 2-formyl-6-(4-methoxy-3-methylphenyl)benzoic acid, Step 3: Conversion of 2-formyl-6-(4-methoxy-3-methylphenyl)benzoic acid to its acyl chloride derivative using thionyl chloride, Step 4: Reaction of the acyl chloride derivative with sodium sulfite and sodium hydroxide to form 2-formyl-6-(4-methoxy-3-methylphenyl)phenol, Step 5: Purification of the product by recrystallization from ethanol to obtain 2-Formyl-6-(4-methoxy-3-methylphenyl)phenol, 95%

Scientific Research Applications

2F6MMPP is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds including pharmaceuticals, dyes, pigments, and agrochemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds. In addition, 2F6MMPP has been used in the synthesis of polymers, polyurethanes, and polyamides.

Mechanism Of Action

2F6MMPP is an intermediate in the synthesis of various organic compounds. It is a key component in the synthesis of heterocyclic compounds, polymers, polyurethanes, and polyamides. The mechanism of action of 2F6MMPP depends on the specific reaction in which it is used. Generally, it acts as an electron-donating group, facilitating the formation of new bonds between molecules.

Biochemical And Physiological Effects

2F6MMPP is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages And Limitations For Lab Experiments

2F6MMPP is a useful reagent for the synthesis of a variety of organic compounds. It is relatively easy to obtain and is stable at room temperature. However, it is sensitive to light and air, and should be stored in a dark, dry place. In addition, it is corrosive and should be handled with care.

Future Directions

The use of 2F6MMPP as a reagent in the synthesis of organic compounds is likely to continue to be an area of active research. Possible future directions include the development of new methods for the synthesis of heterocyclic compounds, polymers, polyurethanes, and polyamides using 2F6MMPP as an intermediate. In addition, research into the mechanisms of action of 2F6MMPP in various reactions is likely to continue. Finally, further research into the safety and toxicity of 2F6MMPP may be conducted in order to ensure its safe use in laboratory and industrial settings.

properties

IUPAC Name

2-hydroxy-3-(4-methoxy-3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-11(6-7-14(10)18-2)13-5-3-4-12(9-16)15(13)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDCJLAAFPWNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685163
Record name 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(4-methoxy-3-methylphenyl)phenol

CAS RN

1261976-50-4
Record name 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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